4-Hydroxypyridine-2(1H)-thione
Description
Significance of Pyridine-Thione Heterocycles in Contemporary Chemical Research
Pyridine-thione heterocycles are a class of organic compounds that feature a pyridine (B92270) ring modified with a thione group (C=S). These structures are of considerable interest in modern chemical research due to their versatile reactivity and wide-ranging biological activities. They serve as crucial intermediates in the synthesis of more complex heterocyclic systems and are recognized as important pharmacophores in drug discovery. scientificarchives.com The presence of both nitrogen and sulfur atoms imparts unique electronic and coordination properties, making them valuable ligands in coordination chemistry and catalysis. vanderbilt.edu The exploration of pyridine-thione derivatives continues to yield novel compounds with potential applications in materials science and medicinal chemistry. tandfonline.comrsc.org
Overview of Key Research Trajectories for 1-Hydroxypyridine-2(1H)-thione
Research concerning 1-hydroxypyridine-2(1H)-thione, also known as pyrithione (B72027), has followed several key trajectories. wikipedia.org A primary area of investigation is its role as a precursor for generating hydroxyl radicals (•OH) under photochemical conditions. mdpi.comresearchgate.net This property has been explored in the context of organic synthesis and for understanding oxidative damage mechanisms in biological systems. mdpi.comresearchgate.net Another significant research direction involves its tautomeric behavior, which has been studied extensively using both experimental and computational methods to understand the factors governing the equilibrium between its different forms. mdpi.comrsc.org Furthermore, its coordination chemistry has been a subject of interest, particularly its ability to form stable complexes with various metal ions. ontosight.ai In medicinal chemistry, there is a growing focus on designing and synthesizing derivatives of 1-hydroxypyridine-2(1H)-thione to develop new therapeutic agents. nih.govnih.gov
Tautomeric Equilibria and Structural Considerations
Tautomerism, the phenomenon where a single compound exists as a mixture of two or more readily interconvertible isomers, is a central feature of 1-hydroxypyridine-2(1H)-thione's chemistry.
1-Hydroxypyridine-2(1H)-thione can exist in two primary tautomeric forms: the thione form (1-hydroxy-2(1H)-pyridinethione) and the thiol form (2-mercaptopyridine N-oxide). wikipedia.orgmdpi.com
In the solid state and gas phase, experimental evidence and theoretical calculations consistently show that the thione tautomer is the major and more stable form . wikipedia.orgmdpi.comresearchgate.net The thione form is estimated to be more stable than the thiol form by over 30 kJ mol⁻¹ in the gas phase. mdpi.comnih.gov Microwave spectroscopy has confirmed the predominance of the thione tautomer in the gas phase. researchgate.net
In solution, the tautomeric equilibrium is influenced by the solvent's polarity. researchgate.netresearchgate.net Polar and protic solvents tend to favor the thione form, while non-polar solvents can shift the equilibrium towards the thiol form. researchgate.netresearchgate.net This solvent-dependent behavior is a critical consideration in its application and reactivity studies.
| Phase | Predominant Tautomer | Supporting Evidence |
| Solid State | Thione | Crystallizes in the thione form wikipedia.orgmdpi.com |
| Gas Phase | Thione | More stable by >30 kJ mol⁻¹ mdpi.comnih.gov, Confirmed by microwave spectroscopy researchgate.net |
| Solution | Dependent on solvent polarity | Thione favored in polar solvents, thiol in non-polar solvents researchgate.netresearchgate.net |
The protonation state of 1-hydroxypyridine-2(1H)-thione significantly impacts its tautomeric equilibrium. The compound is a weak acid, and its conjugate base, the pyrithionate anion, can be formed by reaction with a base. wikipedia.org In its deprotonated (anionic) form, the negative charge is delocalized between the oxygen and sulfur atoms, which can be described as resonance. wikipedia.org Quantum chemical calculations have shown that the deprotonated anion is the dominant tautomer under neutral pH conditions. researchgate.net The photochemical behavior is also pH-dependent, with both the neutral and anionic forms capable of undergoing N-O bond cleavage. researchgate.net
Role as a Privileged Scaffold in Medicinal Chemistry Research
A "privileged scaffold" is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. The 1-hydroxypyridine-2(1H)-thione core has emerged as such a scaffold in medicinal chemistry. nih.govescholarship.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5NOS |
|---|---|
Molecular Weight |
127.17 g/mol |
IUPAC Name |
2-sulfanyl-1H-pyridin-4-one |
InChI |
InChI=1S/C5H5NOS/c7-4-1-2-6-5(8)3-4/h1-3H,(H2,6,7,8) |
InChI Key |
OYMTWUYXTXPUGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=CC1=O)S |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies of 1 Hydroxypyridine 2 1h Thione
General Synthetic Routes for 1-Hydroxypyridine-2(1H)-thiones
The preparation of 1-hydroxypyridine-2(1H)-thiones, also known as pyrithione (B72027), typically involves a two-step process: N-oxidation of a pyridine (B92270) derivative followed by the introduction of a thione group. scispace.comwikipedia.org These compounds exist in tautomeric equilibrium between the 1-hydroxy-2(1H)-pyridinethione and the 2-mercaptopyridine (B119420) N-oxide forms, with the thione form being the major component in the crystalline state. wikipedia.org
Reactions of 2-Halopyridine-N-oxides with Hydrosulfanylating Reagents
A common and effective method for synthesizing 1-hydroxypyridine-2(1H)-thiones involves the reaction of a 2-halopyridine-N-oxide with a hydrosulfanylating agent. vanderbilt.edu This nucleophilic aromatic substitution reaction replaces the halogen atom at the 2-position with a sulfur-containing group.
Various hydrosulfanylating reagents can be employed, including:
Sodium hydrosulfide (B80085) (NaHS) vanderbilt.edu
Thiourea (B124793) vanderbilt.edu
Sodium dithionite (B78146) scispace.com
Sodium sulfide (B99878) scispace.com
Thioacetamide vanderbilt.edu
The choice of reagent can depend on the specific substrate and desired reaction conditions. For instance, 2-bromopyridine (B144113) can be oxidized to its N-oxide using perbenzoic acid or peracetic acid, followed by displacement of the bromide with reagents like sodium dithionite or sodium sulfide in the presence of sodium hydroxide. scispace.com An alternative approach involves treating the N-oxide with thiourea and subsequently hydrolyzing the resulting thiouronium salt. scispace.com
Modification of Pyridine Derivatives for Synthesis
The synthesis can also commence from appropriately substituted pyridine derivatives that are then converted to the target 1-hydroxypyridine-2(1H)-thione. This often involves an initial N-oxidation step. Various oxidizing agents can be used for the N-oxidation of pyridines, such as hydrogen peroxide in the presence of a catalyst, peracetic acid, or urea-hydrogen peroxide. nih.govgoogle.comorganic-chemistry.org
For example, 2-chloropyridine (B119429) or 2-bromopyridine can be oxidized to their respective N-oxides, which then serve as precursors for the thionation step as described in section 2.1.1. scispace.comwikipedia.org
Preparation of Substituted 1-Hydroxypyridine-2(1H)-thione Derivatives
The synthesis of substituted 1-hydroxypyridine-2(1H)-thiones allows for the modulation of the compound's properties for various applications. vanderbilt.edu
Synthesis of 4-Alkoxy-1-hydroxypyridine-2(1H)-thiones
A notable class of derivatives are the 4-alkoxy-1-hydroxypyridine-2(1H)-thiones. A successful synthetic strategy involves a sequential nucleophilic aromatic substitution. vanderbilt.edu The synthesis often starts from 2-chloro-4-nitropyridine-N-oxide.
The general procedure is as follows:
Alkoxylation: The 2-chloro-4-nitropyridine-N-oxide is reacted with a sodium alkoxide in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). This results in the selective substitution of the nitro group at the 4-position by the alkoxy group, yielding a 4-alkoxy-2-chloropyridine-N-oxide intermediate. vanderbilt.edu
Hydrosulfanylation: The intermediate is then treated with a hydrosulfanylating agent, such as sodium thioacetate (B1230152) (AcSNa) followed by deacetylation with sodium methoxide (B1231860) (MeONa), to introduce the thione functionality at the 2-position. vanderbilt.edu This yields the sodium salt of the desired 4-alkoxy-1-hydroxypyridine-2-thione. vanderbilt.edu
Synthesis of 4-Alkoxy-1-hydroxypyridine-2(1H)-thiones
| Starting Material | Reagents | Intermediate | Final Product | Reference |
|---|---|---|---|---|
| 2-Chloro-4-nitropyridine-N-oxide | 1. ROH, NaH/DMSO 2. AcSNa, then MeONa | 4-Alkoxy-2-chloropyridine-N-oxide | 4-Alkoxy-1-hydroxypyridine-2(1H)-thione | vanderbilt.edu |
Functionalization at Various Ring Positions (e.g., 4-cyano, 4-methoxycarbonyl, 4-chloro, 6-carboxylic acid)
The pyridine ring of 1-hydroxypyridine-2(1H)-thione can be functionalized at various positions with different substituent groups.
4-Cyano, 4-Methoxycarbonyl, and 4-Chloro Derivatives: The synthesis of these derivatives can be achieved from the corresponding 4-substituted-2-chloropyridine N-oxides. vanderbilt.edu However, the 4-cyano and 4-methoxycarbonyl derivatives have shown sensitivity to basic conditions used for thione formation. vanderbilt.edu For the 4-cyano derivative, the thione was generated from the corresponding thioacetate using aqueous ammonium (B1175870) chloride to avoid decomposition. vanderbilt.edu The synthesis of the 4-methoxycarbonyl derivative can be accomplished using thiourea followed by hydrolysis with aqueous sodium carbonate. vanderbilt.edu
6-Carboxylic Acid Derivative: The synthesis of 1-hydroxypyridine-2(1H)-thione-6-carboxylic acid starts from 6-chloropyridine-3-carboxylic acid. nih.gov To avoid complications during N-oxidation, the synthesis begins with the methyl ester of the starting acid. nih.gov The N-oxidation is carried out using a urea-hydrogen peroxide addition complex in trifluoroacetic acid anhydride. nih.gov The resulting 6-chloro N-oxide is then converted to the 6-oxo compound. nih.gov Subsequent steps involve benzylation, hydrolysis of the ester, and introduction of the thione group to yield the final product. nih.gov
Synthesis of Functionalized 1-Hydroxypyridine-2(1H)-thione Derivatives
| Derivative | Key Starting Material | Synthetic Strategy Highlights | Reference |
|---|---|---|---|
| 4-Cyano | 4-Cyano-2-chloropyridine N-oxide | Thione formation from thioacetate using aqueous NH4Cl. | vanderbilt.edu |
| 4-Methoxycarbonyl | Methyl 2-chloroisonicotinate N-oxide | Thione formation using thiourea followed by hydrolysis. | vanderbilt.edu |
| 4-Chloro | 2,4-Dichloropyridine N-oxide | Standard thionation procedures. | vanderbilt.edu |
| 6-Carboxylic acid | Methyl 6-chloronicotinate | N-oxidation, conversion to 6-oxo, and subsequent functional group manipulations. | nih.gov |
Synthesis of O-Acyl and N-Alkoxy Derivatives of 1-Hydroxypyridine-2(1H)-thione
O-Acyl Derivatives (Barton Esters): O-Acyl derivatives of 1-hydroxypyridine-2(1H)-thione, commonly known as Barton esters, are valuable precursors for generating free radicals. vanderbilt.edulibretexts.org They are typically prepared by the acylation of the sodium salt of 1-hydroxypyridine-2(1H)-thione with an acid chloride. vanderbilt.eduorgsyn.org For example, adamantane-1-carboxylic acid O-esters have been synthesized by reacting the sodium salts of various 4-substituted-1-hydroxypyridine-2(1H)-thiones with adamantane-1-carbonyl chloride. vanderbilt.edu In cases where the thione is sensitive to the base used to form the sodium salt, the acylation can be carried out in the presence of pyridine. vanderbilt.edu
N-Alkoxy Derivatives: The synthesis of N-alkoxy derivatives involves the O-alkylation of the ambident nucleophile, 1-hydroxypyridine-2(1H)-thione. researchgate.net Phase-transfer conditions, using an alkyl halide or sulfonic acid ester, potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) in acetonitrile, have proven effective for this transformation. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 1 Hydroxypyridine 2 1h Thione
Photochemistry and Radical Generation Pathways
The photochemistry of 1-hydroxypyridine-2(1H)-thione, also known as pyrithione (B72027), is characterized by its efficient generation of highly reactive radical species upon exposure to ultraviolet (UV) light. mdpi.comnih.gov This property has led to its extensive use as a photochemical source of hydroxyl radicals in various chemical and biological studies. mdpi.comnih.govresearchgate.net
Upon absorption of UV-A (e.g., 355 nm) or UV-B (e.g., 305 nm) radiation, the primary photochemical event for 1-hydroxypyridine-2(1H)-thione (N-HPT) is the homolytic cleavage of the nitrogen-oxygen (N-O) bond. mdpi.comresearchgate.netacs.org This dissociation occurs from the lowest excited singlet state (S₁), whose potential energy surface is calculated to be virtually dissociative concerning the detachment of the hydroxyl group. mdpi.comresearchgate.net The process efficiently yields two radical species: a hydroxyl radical (•OH) and a 2-pyridylthiyl radical (PyS•). mdpi.comnih.govacs.org
The generation of these radicals occurs in a variety of media, including organic solvents, aqueous solutions, and biological environments. mdpi.comacs.org The quantum yield (Φ) for the N-O bond scission is significant, indicating an efficient photochemical process. acs.org In aqueous media, this cleavage occurs from both the neutral and the anionic forms of the molecule. acs.orgconsensus.app The high reactivity of the generated hydroxyl radical allows it to react with a wide range of biomolecules, which is a key reason for the use of N-HPT in footprinting experiments with nucleic acids like RNA. nih.govnih.gov Studies using laser flash photolysis have been instrumental in elucidating the mechanism and efficiency of this radical generation. acs.orgconsensus.app
| Solvent/Condition | Quantum Yield (ΦN-O) | Reference |
|---|---|---|
| Aqueous Buffer (pH=2) | ≥ 0.05 | acs.org |
| Aqueous Buffer (pH=7, anionic form) | ~0.20 - 0.30 | acs.org |
| Organic Solvents (neutral form) | 0.30 - 0.45 | acs.org |
Concurrent with the formation of the hydroxyl radical, the UV-induced N-O bond cleavage releases the 2-pyridylthiyl radical (PyS•). mdpi.comacs.org This sulfur-centered radical is a key intermediate in the subsequent photochemical reactions. nih.govacs.org Laser flash photolysis studies have shown that the 2-pyridylthiyl radical exhibits distinct reactivity. researchgate.net
O-Acyl derivatives of 1-hydroxypyridine-2(1H)-thione, commonly known as Barton esters, are a significant class of compounds used as precursors for carbon-centered radicals. vanderbilt.edulibretexts.org The photophysical properties of these esters, particularly their absorption of UV-visible light, can be tuned by introducing substituents onto the pyridine (B92270) ring. vanderbilt.edu
A systematic study on a series of 4-substituted 1-(adamantane-1-carbonyloxy)pyridine-2(1H)-thiones revealed a substantial substituent effect on the lowest energy electronic transition. vanderbilt.edu This transition, assigned as πCS → π*ring, is sensitive to the electronic nature of the substituent at the 4-position. Electron-donating groups like alkoxy groups cause a blue shift (hypsochromic shift) in the maximum absorption wavelength (λmax), while electron-withdrawing groups like cyano (CN) cause a red shift (bathochromic shift). vanderbilt.edu For instance, the 4-heptyloxy derivative is a colorless solid with a λmax of 333 nm, whereas the parent compound (X=H) is yellowish, and the 4-cyano derivative has a λmax of 415 nm. vanderbilt.edu The experimental λmax values show a good correlation with the Hammett substituent parameter (σp-). vanderbilt.edu In contrast, a higher energy absorption band at around 295 nm is largely independent of the substituent. vanderbilt.edu This tunability allows for the control of the wavelength required for initiating radical chain reactions. vanderbilt.edu
| Substituent (X) | λmax (nm) | Reference |
|---|---|---|
| OC₇H₁₅ | 333 | vanderbilt.edu |
| H | 367 | vanderbilt.edu |
| Me | 372 | vanderbilt.edu |
| Cl | 376 | vanderbilt.edu |
| SC₃H₇ | 399 | vanderbilt.edu |
| COOMe | 406 | vanderbilt.edu |
| CF₃ | 407 | vanderbilt.edu |
| CN | 415 | vanderbilt.edu |
Oxidation Reactions of the Thione Moiety
The thione functionality in 1-hydroxypyridine-2(1H)-thione and its tautomer, 2-mercaptopyridine (B119420) N-oxide, is susceptible to oxidation. d-nb.info A notable reaction is its dimerization to a disulfide upon treatment with an oxidizing agent like iodine. d-nb.info In this reaction, 2-mercaptopyridine N-oxide is oxidized to form 2,2′-dithiobis(pyridine N-oxide). d-nb.info This demonstrates the ability of the sulfur atom to undergo oxidation to form a disulfide bridge, a common reaction for thiols and thiones. d-nb.info
Nucleophilic and Ligating Capabilities of the Hydroxyl and Thione Functionalities
The 1-hydroxypyridine-2(1H)-thione structure possesses both nucleophilic character and significant metal-chelating capabilities. nih.govwikipedia.orgvanderbilt.edu The molecule exists in tautomeric equilibrium between the thione form, 1-hydroxy-2(1H)-pyridinethione, and the thiol form, 2-mercaptopyridine N-oxide, with the thione form being predominant in the solid state. wikipedia.org The deprotonated anion can act as a potent bidentate ligand, coordinating to metal ions through both the oxygen and sulfur atoms. nih.govwikipedia.org
This chelating ability is prominently seen in its complex with zinc, forming zinc pyrithione, a widely used antimicrobial agent. nih.govwikipedia.org In this complex, the pyrithione anion forms a stable five-membered ring with the zinc ion. nih.gov It also forms complexes with other transition metals, such as iron and copper. nih.gov The sodium salt of pyrithione is a common starting material for synthesis, highlighting the nucleophilic character of the anion which allows for reactions to form O- and S-substituted derivatives. wikipedia.orgvanderbilt.edu Its potent and selective binding to zinc has been exploited in the design of inhibitors for zinc-containing enzymes, such as metallo-β-lactamases. nih.govnih.gov
Coordination Chemistry and Ligand Design Principles
Ligand Properties and Metal Complex Formation with 1-Hydroxypyridine-2(1H)-thione
1-Hydroxypyridine-2(1H)-thione is a potent chelating agent, a characteristic derived from its specific structural arrangement. researchgate.net It exists in tautomeric forms, with the thione form, 1-hydroxy-2(1H)-pyridinethione, being the major and more stable tautomer in which the compound typically crystallizes. wikipedia.orgmdpi.com This structure is crucial for its function as a ligand in coordination chemistry. solubilityofthings.com
1-Hydroxypyridine-2(1H)-thione functions as a bidentate ligand, meaning it can bind to a central metal atom at two points. solubilityofthings.com This chelation involves the oxygen atom of the hydroxyl group and the sulfur atom of the thione group, creating a stable five-membered ring with the metal ion. This O,S-donor set classifies it as a mixed-donor ligand. researchgate.net The combination of a "hard" oxygen donor and a "soft" sulfur donor allows it to coordinate effectively with a wide range of metal ions. The deprotonated form, the thiolate anion, acts as the chelating agent, forming neutral complexes with divalent metal ions. wikipedia.org
Table 1: Chelation Properties of 1-Hydroxypyridine-2(1H)-thione
| Property | Description |
| Ligand Type | Bidentate solubilityofthings.com |
| Donor Atoms | Oxygen (from N-hydroxy group), Sulfur (from thione group) researchgate.net |
| Chelate Ring Size | 5-membered ring |
| Typical Binding Form | Anionic (thiolate) wikipedia.org |
The O,S donor set of 1-hydroxypyridine-2(1H)-thione enables it to form highly stable complexes with numerous transition metals. solubilityofthings.com The resulting metal complexes often exhibit distinct coordination geometries.
Zinc (Zn): The most well-known complex is zinc pyrithione (B72027), or bis[1-hydroxy-2(1H)-pyridinethionato] zinc(II). researchgate.netnih.gov In this complex, two pyrithione ligands chelate to a single Zn(II) ion, resulting in a tetrahedral geometry. wikipedia.org This complex is widely used for its antifungal and antibacterial properties. nih.govsigmaaldrich.com
Iron (Fe): It readily forms complexes with iron. Studies have investigated the redox activity of its iron complexes, noting their stability under certain conditions. nih.gov
Copper (Cu): Copper complexes of pyrithione have also been synthesized and studied. researchgate.netnih.gov Like the iron complexes, they are photochemically stable. nih.gov
Ruthenium (Ru): While less common in the literature, the fundamental principles of its coordination with other transition metals suggest a strong potential for forming stable complexes with ruthenium, which is known for its versatile coordination chemistry.
The formation constants for these complexes are generally high, indicating strong binding and thermodynamic stability. acs.org
Table 2: Examples of Transition Metal Complexes with 1-Hydroxypyridine-2(1H)-thione
| Metal Ion | Complex Example | Common Geometry | Reference |
| Zinc (II) | [Zn(C5H4NOS)2] (Zinc Pyrithione) | Tetrahedral | wikipedia.org |
| Iron (III) | [Fe(C5H4NOS)3] | Octahedral | researchgate.netnih.gov |
| Copper (II) | [Cu(C5H4NOS)2] | Square Planar/Distorted Tetrahedral | researchgate.netnih.gov |
Structure-Activity Relationships in Metal Complexes of 1-Hydroxypyridine-2(1H)-thione
The biological activity of 1-hydroxypyridine-2(1H)-thione is intrinsically linked to its structure and its ability to coordinate with metal ions. The structure-activity relationship (SAR) is evident in how modifications to the ligand scaffold affect its function, particularly in the inhibition of metalloenzymes. The core metal-binding pharmacophore (MBP) can be maintained while introducing structural diversity to alter properties like pharmacokinetics. nih.gov For instance, adding a carboxylic acid group at the 6-position of the ring was shown to significantly enhance its inhibitory activity against certain metallo-β-lactamases. researchgate.net The lipophilicity and electronic properties of the ligand, influenced by various substituents on the pyridine (B92270) ring, play a crucial role in the potency and selectivity of its metal complexes as enzyme inhibitors.
Influence of Ligand Structure on Solution Stability and Reactivity of Metal Complexes
The stability and reactivity of the metal complexes in solution are heavily influenced by the ligand's structure. The inherent stability of the chelate ring formed by the O,S donor atoms provides a robust foundation. rsc.org The substituents on the pyridine ring can modulate the electronic properties of the donor atoms, thereby affecting the thermodynamic stability of the metal complex. For example, electron-donating groups can increase the basicity of the donor atoms, leading to stronger metal binding and higher stability constants. Conversely, the reactivity of the complex, including its redox behavior and susceptibility to ligand exchange reactions, can also be fine-tuned through structural modifications. The zinc complex, for example, is known to be photochemically active, a property that can lead to pro-oxidant behavior under light irradiation. nih.gov
Metal-Binding Pharmacophores in Metalloenzyme Inhibition Research
Hydroxypyridinethiones (HOPTOs) are recognized as potent metal-binding pharmacophores (MBPs) for targeting the active sites of metalloenzymes. nih.govnih.gov Metalloenzymes rely on a catalytic metal ion (often zinc) for their function, and ligands that can effectively chelate this metal can act as inhibitors. escholarship.org The 1-hydroxypyridine-2(1H)-thione scaffold is an effective MBP because its strong affinity for metal ions allows it to compete with the native substrate or water molecules in the enzyme's active site. nih.gov
Research has demonstrated that while HOPTOs are strong metal binders, they are not necessarily promiscuous or non-selective inhibitors. nih.gov By creating libraries of HOPTO isosteres with varied structural and electronic properties, it is possible to develop selective inhibitors for different metalloenzyme targets. nih.gov This approach has been used to identify inhibitors for enzymes like metallo-β-lactamases, which are involved in antibiotic resistance. researchgate.netnih.gov The ability to modify the HOPTO scaffold makes it a valuable tool in fragment-based drug discovery for designing targeted metalloenzyme inhibitors. nih.govrsc.org
Q & A
Basic: What are the optimal synthetic routes for 4-Hydroxypyridine-2(1H)-thione, and how can reaction conditions be adjusted to minimize byproducts?
Methodological Answer:
The synthesis of this compound derivatives typically involves condensation reactions or nucleophilic substitutions. For instance, analogous compounds like pyrazine-2(1H)-thione are synthesized via reduction of 2-mercaptopyrazine in ethanol, with careful stoichiometric control to suppress side reactions . To minimize byproducts:
- Optimize solvent polarity (e.g., ethanol or DMSO) to favor thione tautomer stabilization .
- Adjust reaction temperature (room temperature or mild heating) to prevent decomposition.
- Monitor progress using TLC or NMR spectroscopy to detect intermediates and byproducts early .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- X-ray crystallography : Determines bond lengths (e.g., C–S ~1.67 Å) and hydrogen-bonding networks (e.g., N–H⋯N and C–H⋯S interactions) . Use single-crystal diffraction with absorption correction (e.g., CrysAlisPro) for accurate refinement .
- FT-IR and NMR : Identify thione (–SH) tautomers and protonation states (e.g., N–H signals in NMR) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 36.8% contribution from C–H⋯S contacts) .
Advanced: How can computational methods like DFT be applied to study the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) with triple-zeta basis sets (e.g., 6-311G**) can:
- Optimize molecular geometry and compare with crystallographic data to validate tautomeric forms .
- Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at sulfur) .
- Simulate UV-Vis spectra for comparison with experimental data to assess solvatochromic effects .
Advanced: How can researchers resolve discrepancies between experimental crystal structures of this compound and database entries?
Methodological Answer:
Discrepancies often arise from disorder or hydrogen-bonding variations. To resolve:
- Re-examine data collection parameters (e.g., detector resolution, absorption correction) .
- Perform Hirshfeld surface analysis to compare interaction fingerprints with database entries .
- Cross-validate with spectroscopic data (e.g., NMR chemical shifts) to confirm tautomeric forms .
Advanced: What strategies are effective for designing this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Substituent introduction : Add electron-withdrawing groups (e.g., –CN, –CF) to modulate thione acidity and metal-binding capacity .
- In vitro assays : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate cytotoxicity .
- Structure-activity relationship (SAR) : Correlate substituent position (e.g., 4-alkoxy groups) with activity trends .
Advanced: What role do hydrogen bonds play in the crystal packing of this compound, and how can they be analyzed?
Methodological Answer:
Hydrogen bonds (e.g., N–H⋯N, C–H⋯S) dictate 1D chain formation and 3D stability . To analyze:
- Use Crystal Explorer to generate Hirshfeld surfaces and fingerprint plots, highlighting dominant interactions (e.g., H⋯H: 24.8%, C–H⋯S: 36.8%) .
- Measure geometric parameters (e.g., N–H⋯N angle = 158°, C⋯S distance = 3.716 Å) from X-ray data .
- Compare with similar structures (e.g., pyrazine-2(1H)-thione) to identify packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
